Didodecylbenzenesulphonic acid
Description
Contextualization of Sulphonic Acids in Modern Industrial Chemistry
Sulphonic acids are a class of organic sulfur compounds with the general formula R-S(=O)2-OH, where R is an organic alkyl or aryl group. The sulphonic acid group is a strong acid, making these compounds highly water-soluble. fengchengroup.com In industrial chemistry, sulphonic acids and their salts, known as sulphonates, are of significant importance. chemicals.co.uk They serve as intermediates in the synthesis of a wide variety of products, including dyes and pharmaceuticals. fengchengroup.com For instance, the sulphonic acid group can be replaced by hydroxyl or cyanogen (B1215507) groups, making them precursors for phenols and nitriles. fengchengroup.com Furthermore, long-chain sulphonic acid sodium salts are key components in the formulation of detergents that are effective in hard water. fengchengroup.com Their utility also extends to acting as catalysts in reactions such as esterification, hydrolysis, and alkylation. fengchengroup.com
Significance of Long-Chain Alkylbenzenesulphonic Acids in Diverse Chemical Systems
Long-chain alkylbenzenesulphonic acids, a subset of sulphonic acids, are the most widely used synthetic surfactants globally due to their cost-effectiveness and performance. atamanchemicals.com Their amphiphilic nature, possessing both a hydrophilic sulphonate head and a hydrophobic alkylbenzene tail, allows them to reduce the surface tension between liquids or between a liquid and a solid. ontosight.ai This property is fundamental to their application in a vast array of products.
These compounds are integral to the formulation of household and industrial cleaning agents, including laundry detergents, dishwashing liquids, and all-purpose cleaners, where they act as powerful cleaning and foaming agents. niranchemical.comsarvachem.com In the textile industry, they are employed for scouring, wetting, and degreasing fabrics. niranchemical.com Their role as emulsifiers is crucial in agricultural herbicides and in emulsion polymerization processes. fengchengroup.com Furthermore, they find application in the oil and gas industry as components of drilling muds and in enhanced oil recovery processes. niranchemical.com The properties and applications of these surfactants can be tailored by varying the length of the alkyl chain. atamanchemicals.com
Overview of Principal Research Domains Pertaining to Didodecylbenzenesulphonic Acid
Research concerning this compound primarily revolves around its surfactant properties and its application in various industrial formulations. ontosight.ai Key areas of investigation include its use as a surfactant, emulsifier, and dispersant in products like detergents and lubricants. cymitquimica.com
Another significant research domain is its function as a corrosion inhibitor, particularly for metals in acidic conditions, where it forms a protective layer on the metal surface. ontosight.ai The synthesis of its various salts, such as barium, magnesium, and lead bis(didodecylbenzenesulphonate), is also an active area of research, with these salts finding use as additives in lubricants and greases to enhance thermal stability and water resistance. ontosight.aiontosight.ainih.gov Additionally, this compound and its derivatives are investigated for their potential biological applications, including as antimicrobial agents. ontosight.ai The synthesis of this compound is typically achieved through the sulphonation of didodecylbenzene. evitachem.com
| Property | Value |
| Chemical Formula | C30H54O3S |
| PubChem CID | 172176 |
| Appearance | Typically a viscous liquid or solid at room temperature. cymitquimica.com |
| Solubility | Soluble in organic solvents, with limited solubility in water. cymitquimica.com |
| Application | Description |
| Surfactants and Detergents | Reduces surface tension, making it useful in cleaning formulations. ontosight.ai |
| Corrosion Inhibition | Forms a protective layer on metal surfaces in acidic environments. ontosight.ai |
| Lubricant Additives | Its salts are used to improve the performance of lubricants and greases. ontosight.aiontosight.ai |
| Biological Applications | Investigated for potential as an antimicrobial agent. ontosight.ai |
Structure
2D Structure
Properties
CAS No. |
28679-14-3 |
|---|---|
Molecular Formula |
C30H54O3S |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
2,3-didodecylbenzenesulfonic acid |
InChI |
InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33) |
InChI Key |
IRXPXBIZOBAGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)CCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Didodecylbenzenesulphonic Acid Production
Mechanistic Investigations of Alkylbenzene Sulfonation Pathways
The fundamental reaction for producing DDBSA is the electrophilic aromatic substitution of dodecylbenzene (B1670861), typically using sulfur trioxide (SO3) as the sulfonating agent. researchgate.net The reaction mechanism and its kinetics are critical for designing and controlling the industrial process. Modern industrial sulfonation primarily occurs in falling film reactors, yielding p-alkylbenzene sulfonic acid and byproducts like anhydrides and sulfones. researchgate.net
Kinetics and Thermodynamics of Didodecylbenzenesulphonic Acid Formation
The sulfonation of dodecylbenzene is a complex reaction whose rate is influenced by temperature and reactant concentrations. Kinetic studies performed in mixed batch reactors have provided detailed insights into the reaction orders and activation energy. researchgate.nethrpub.org The reaction was found to be 0.74 order with respect to Dodecylbenzene (DB) and 1.59 order with respect to Sulfur Trioxide (SO3). hrpub.org
The kinetic model for the reaction can be expressed as: RDB = k * [SO3]1.59 * [DB]0.74 hrpub.org
Where:
RDB is the rate of consumption of Dodecylbenzene.
k is the reaction rate constant.
[SO3] is the concentration of Sulfur Trioxide.
[DB] is the concentration of Dodecylbenzene.
Interactive Table 1: Kinetic Parameters for Dodecylbenzene Sulfonation
| Parameter | Value | Source |
|---|---|---|
| Reaction Order (Dodecylbenzene) | 0.74 | hrpub.org |
| Reaction Order (Sulfur Trioxide) | 1.59 | hrpub.org |
| Activation Energy (E) | 43,290.99 J/mole | researchgate.net |
An increase in temperature generally leads to a higher reaction rate constant. For instance, an increase from 20°C to 30°C resulted in a 1.74-fold increase in the reaction rate constant, while an increase from 30°C to 40°C raised the rate constant by 1.82 times. hrpub.org
Influence of Reaction Parameters on Isomer Distribution
The position of the sulfonic acid group on the benzene (B151609) ring is a critical factor determining the properties of the final product. The sulfonation of linear alkylbenzenes (LAB) predominantly yields the para-isomer (p-alkylbenzene sulfonic acid) due to steric hindrance from the long dodecyl chain. researchgate.net The initial composition of the dodecylbenzene feedstock, which contains various isomers, influences the final distribution of DDBSA isomers. nih.gov
Reaction conditions play a significant role in controlling the formation of byproducts. The primary competition in the reaction is between the desired primary sulfonation and a subsequent, less reactive step that forms disulfonic acids. researchgate.net The formation of other byproducts, such as sulfones and anhydrides, also occurs during the process. researchgate.net Process parameters such as temperature, molar ratio of reactants, and mixing intensity must be carefully controlled to maximize the selectivity towards the desired mono-sulfonated product. researchgate.net
Innovations in Industrial-Scale Production Processes
The industrial production of DDBSA has evolved from batch processes to more efficient continuous operations. The core of the modern process involves air drying, sulfur melting and combustion to produce SO3, and the sulfonation reaction itself, typically carried out in a falling film reactor. researchgate.net
Continuous Flow Synthesis Reactors for this compound
The falling film reactor (FFR) is the predominant technology used for new sulfonation plants. edu.krd In an FFR, a liquid film of the organic feedstock (dodecylbenzene) flows down the inner walls of vertical tubes concurrently with a stream of gaseous sulfur trioxide diluted with air. edu.krd This design provides excellent heat and mass transfer, allowing for rapid reaction and efficient removal of the significant heat of reaction. researchgate.net The temperature of the cooling water used in the reactor jacket is crucial and should not exceed 30°C to ensure optimal product quality. edu.krd
More recent innovations include the use of microreactors for sulfonation. Studies have shown that the sulfonation of dodecylbenzene with liquid SO3 is controlled by mass transfer and can be significantly intensified in a microreactor. academax.com This technology offers the potential for higher efficiency and better process control.
Process Optimization for Yield and Selectivity
Process simulation and optimization are key to maximizing the production rate and quality of DDBSA. Studies using process simulators like ASPEN HYSYS have identified optimal operating conditions for a typical industrial plant. researchgate.netchiet.edu.eg The key parameters influencing the production rate are the molar flow rates of sulfur, air, and dodecylbenzene, as well as the operating pressure. researchgate.net
A combination of a microreactor and a tank reactor has been shown to achieve a DDBSA yield of 93.7% with a molar ratio of SO3 to dodecylbenzene of 1.1:1. academax.com In processes using SO3 gas, yields can reach 95-96%. researchgate.net
Interactive Table 2: Optimized Operating Parameters for DDBSA Production
| Parameter | Optimal Value | Source |
|---|---|---|
| Molar Flow Rate of Sulfur | 3.0 - 3.5 kg·mol/h | researchgate.net |
| Molar Flow Rate of Air | 25 kg·mol/h | researchgate.net |
| Molar Flow Rate of Dodecylbenzene | 3.1 kg·mol/h | researchgate.net |
Advanced Separation and Purification Techniques in this compound Manufacturing
Following the sulfonation reaction, the crude DDBSA mixture contains unreacted alkylbenzene, sulfuric acid, and various byproducts. A multi-step purification process is required to obtain a high-purity product.
The initial separation step often involves diluting the sulfonated mixture with water. This causes the mixture to separate into two layers: an upper organic phase containing DDBSA and a lower aqueous phase containing water and inorganic salts, which is then removed. alfa-chemistry.com
For further purification, several advanced techniques can be employed:
Recrystallization : Since DDBSA is a solid whose solubility in solvents like water changes significantly with temperature, recrystallization is a viable method for purification. alfa-chemistry.com
Solvent Extraction : A historical method involves using benzene to extract the benzene sulfonic acid from the residual sulfuric acid. The sulfonic acid is then recovered from the benzene solution. google.com
Chromatography : Preparative liquid chromatography and methods using macroporous absorbent resins can be used for high-purity applications. alfa-chemistry.comgoogle.com These techniques are particularly effective at separating different isomers and removing trace impurities. google.com
The choice of purification method depends on the desired final purity of the DDBSA.
Sustainable Synthesis Approaches for this compound
The production of this compound, a key surfactant, is undergoing a paradigm shift towards more environmentally benign methodologies. This transition is driven by the increasing need to minimize the environmental footprint of chemical manufacturing processes.
Green Chemistry Principles in Sulfonation Reactions
The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. In the context of DDBSA production, these principles are being applied to traditional sulfonation reactions to reduce waste, improve safety, and enhance efficiency.
A primary focus is on waste prevention rather than treatment. Traditional sulfonation methods often utilize excess sulfonating agents like oleum (B3057394) or sulfuric acid, leading to the formation of significant amounts of spent acid as a byproduct. Green approaches aim to improve the atom economy of the reaction, maximizing the incorporation of atoms from the reactants into the final product. This can be achieved by using more selective sulfonating agents and optimizing reaction conditions to minimize side reactions.
The principle of using less hazardous chemical syntheses is also paramount. Conventional methods can involve corrosive and toxic reagents. Research is exploring the use of solid acid catalysts as alternatives to strong liquid acids. These catalysts, such as zeolites and supported sulfonic acids, are generally less corrosive, easier to handle, and can often be regenerated and reused, which also aligns with the principle of catalysis .
Designing for energy efficiency is another key aspect. The sulfonation of dodecylbenzene is an exothermic reaction, and managing the reaction temperature is crucial for safety and product quality. Process intensification techniques, such as the use of microreactors, offer significantly better heat transfer capabilities compared to traditional batch reactors. This allows for better temperature control, reducing the energy required for cooling and potentially enabling reactions to be run at higher temperatures for faster rates without compromising safety.
The use of safer solvents and auxiliaries is also being addressed. While the sulfonation of dodecylbenzene can often be carried out without a solvent, when solvents are used, the focus is on selecting greener alternatives that are less toxic and have a lower environmental impact.
Resource-Efficient Synthesis Protocols
Developing resource-efficient synthesis protocols is crucial for the sustainable production of DDBSA. This involves optimizing processes to reduce the consumption of raw materials, energy, and water, and to minimize waste generation.
One of the most promising approaches is the use of heterogeneous catalysts . Solid acid catalysts, such as sulfated zirconia, and various zeolites, offer several advantages over traditional homogeneous catalysts like sulfuric acid. They can be easily separated from the reaction mixture, which simplifies product purification and allows for the catalyst to be recycled and reused multiple times. This not only reduces waste but also lowers operational costs.
Process intensification through technologies like continuous flow reactors and microreactors is another key strategy. Continuous flow synthesis offers several advantages over batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety. Microreactors, with their high surface-area-to-volume ratio, provide excellent control over reaction parameters, leading to higher yields and selectivity, and reduced byproduct formation.
Waste valorization is also being explored as a means of improving resource efficiency. For instance, in some chemical processes, wastewater containing sulfonic acids can be treated and the valuable compounds recovered and reused. This approach turns a waste stream into a valuable resource, contributing to a more circular economy.
By integrating these green chemistry principles and resource-efficient protocols, the chemical industry can move towards a more sustainable and economically viable production of this compound.
Catalytic Applications and Mechanistic Insights of Didodecylbenzenesulphonic Acid
Didodecylbenzenesulphonic Acid as an Acidic Catalyst in Organic Transformations
The catalytic efficacy of this compound stems from its potent Brønsted acidity, combined with its surfactant properties. This dual-functionality makes it a highly effective catalyst for a wide array of acid-mediated organic reactions.
Homogeneous Catalysis in Acid-Mediated Reactions
In homogeneous systems, DBSA is soluble in the reaction medium, where it directly participates in the catalytic cycle. It has proven to be an excellent catalyst for numerous transformations, including esterification and acetylation reactions. nih.gov
One of the most prominent applications of DBSA is in Fischer esterification, the reaction between a carboxylic acid and an alcohol. nih.gov DBSA's strong acidity protonates the carbonyl oxygen of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol. Its surfactant nature is particularly advantageous in aqueous or biphasic systems, where it can form micelles or emulsions that bring the organic reactants together, thereby increasing the reaction rate. google.comnii.ac.jp For instance, DBSA has been successfully used to catalyze the synthesis of oleic acid-based wax esters at a low temperature of 40°C under solvent-free conditions, achieving a 93.6% conversion of cetyl alcohol within 4 hours. mdpi.com
DBSA is also a highly efficient and chemoselective catalyst for the acetylation of alcohols and phenols using acetic anhydride, often under solvent-free conditions at room temperature. researchgate.net The catalyst activates the acetic anhydride, facilitating the transfer of the acetyl group to the hydroxyl group of the alcohol or phenol (B47542). Its reusability and the mild reaction conditions make it an environmentally benign option compared to traditional acid catalysts. researchgate.net
Below is a table summarizing the performance of DBSA in various homogeneous catalytic reactions.
| Reaction | Substrates | Conditions | Yield (%) | Reference |
| Esterification | Oleic Acid, Cetyl Alcohol | 10 mol% DBSA, 40°C, 4h, solvent-free | 93.6 | mdpi.com |
| Esterification | Fatty Acids, Various Alcohols | DBSA in cyclohexane, 35-50°C, 3-36h | 74-99 | google.com |
| Acetylation | Benzyl Alcohol, Acetic Anhydride | 0.1 mmol DBSA, r.t., 5 min, solvent-free | 98 | researchgate.net |
| Acetylation | Phenol, Acetic Anhydride | 0.1 mmol DBSA, r.t., 25 min, solvent-free | 96 | researchgate.net |
| Formylation | Benzyl Alcohol, Ethyl Formate | 0.1 mmol DBSA, r.t., 10 min, solvent-free | 98 | researchgate.net |
Heterogeneous Catalytic Systems Utilizing this compound Derivatives
To enhance catalyst recovery and reusability, DBSA can be immobilized onto solid supports, creating heterogeneous catalysts. These systems combine the high activity of the sulphonic acid group with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture by filtration.
Common strategies involve grafting or adsorbing DBSA or similar sulphonic acid-containing molecules onto the surface of materials like silica (B1680970), alumina, or polymers. For example, cation exchange resins like Amberlyst-15, which feature sulphonic acid groups on a polystyrene-divinylbenzene copolymer backbone, function as solid acid catalysts in a manner analogous to DBSA. These resins have been used to catalyze the alkylation of phenol with triisobutene to produce dodecylphenol. researchgate.net
Another approach involves functionalizing inorganic supports. Mesoporous silica or metal oxides can be modified to incorporate sulphonic acid groups, creating highly active and stable heterogeneous catalysts for reactions such as esterification, acylation, and alkylation. researchgate.net These solid acids offer a large surface area and well-defined pore structures, which can enhance catalytic efficiency and selectivity.
Elucidation of Catalytic Reaction Mechanisms
The catalytic power of this compound is rooted in its fundamental chemical properties and its ability to engage in specific molecular interactions. Understanding these mechanisms is key to optimizing its use and designing new catalytic processes.
Brønsted Acidity and Proton Transfer Mechanisms
The primary catalytic function of DBSA arises from its nature as a strong Brønsted acid. dntb.gov.ua The sulphonic acid group (-SO₃H) is a powerful proton donor. In a typical acid-catalyzed reaction, the first step involves the transfer of a proton from the catalyst to the substrate. youtube.comnih.gov For example, in the esterification of a carboxylic acid, the DBSA protonates the carbonyl oxygen. mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it much more reactive towards the nucleophilic alcohol. youtube.com
The general mechanism for Brønsted acid catalysis can be summarized in three steps:
Proton On: The acid catalyst protonates the electrophilic reactant.
The Business Step: The activated electrophile reacts with the nucleophile.
Proton Off: A proton is transferred back to regenerate the catalyst, completing the catalytic cycle.
This proton transfer is the key event that lowers the activation energy of the reaction. nih.gov The efficiency of this process depends on the acidity of the catalyst and the proton affinity of the substrate. nih.gov
Lewis Acidic Activation in this compound Catalysis
While DBSA is predominantly a Brønsted acid, the concept of Lewis acidity is also relevant in acid catalysis. A Lewis acid is a species that can accept a pair of electrons. quora.com In the context of DBSA, its catalytic action is almost exclusively explained by its proton-donating (Brønsted) ability. The sulphonic acid group does not have a vacant orbital to readily accept an electron pair in the manner of a typical Lewis acid like AlCl₃ or BF₃. testbook.com
Therefore, direct Lewis acidic activation by the DBSA molecule itself is not a recognized mechanism. Its catalytic role is firmly established within the framework of Brønsted acid catalysis, where it activates electrophiles through protonation rather than by accepting an electron pair. youtube.com Any discussion of Lewis acidity in systems using sulphonic acids typically involves metal salts of the acid (e.g., metal triflates) or other additives, rather than the free acid itself. nih.gov
Role of Intermolecular Interactions in Catalytic Efficiency
The high catalytic efficiency of DBSA is not solely due to its acidity but is also significantly influenced by various intermolecular forces. wikipedia.org Its unique amphiphilic structure, with a polar head and a nonpolar tail, allows it to act as a surfactant, which plays a crucial role in many reactions. researchgate.net
Hydrophobic Interactions: The long dodecyl chain is hydrophobic. In polar solvents like water, DBSA molecules self-assemble into micelles above a certain concentration. These micelles create a nonpolar microenvironment that can solubilize and concentrate nonpolar organic reactants, effectively increasing the reaction rate by overcoming phase limitations. researchgate.net
Hydrogen Bonding: The sulphonic acid group is a strong hydrogen bond donor. This interaction is fundamental to the proton transfer step in Brønsted acid catalysis. nih.gov Furthermore, it can form hydrogen bonds with substrates, helping to orient them within the catalytic site for optimal reaction geometry. youtube.com
Dipole-Dipole and Ion-Dipole Interactions: The highly polar sulphonate group (-SO₃⁻) and the counter-ion (H⁺) can engage in strong electrostatic interactions with polar substrates. youtube.com These forces help to stabilize the transition state of the reaction, thereby lowering the activation energy and accelerating the reaction rate.
Together, these intermolecular interactions allow DBSA to function as a "Brønsted acid-surfactant-combined catalyst" (BASC), creating organized reaction environments that enhance catalytic efficiency beyond what would be expected from its acidity alone. researchgate.net
Applications in Esterification and Amidation Processes
This compound has proven to be a highly effective catalyst for esterification reactions, which are fundamental processes in organic synthesis for producing esters from carboxylic acids and alcohols. Its strong acidity, coupled with its surfactant properties, facilitates the reaction by activating the carboxylic acid and promoting miscibility between reactants.
One notable application is in the production of oleic acid-based wax esters. Research has demonstrated that DBSA can efficiently catalyze the esterification of oleic acid with alcohols like cetyl alcohol at relatively low temperatures (40-80 °C). pku.edu.cn The amphiphilic nature of DBSA is crucial in these reactions, particularly in the presence of water, a common byproduct of esterification. pku.edu.cn Unlike some other acid catalysts that are inhibited by water, DBSA's effectiveness can be maintained or even enhanced. The proposed mechanism involves the auto-isolation of water, which acts as a driving force for the reaction. pku.edu.cn
The catalytic activity of DBSA in esterification has been compared with other sulfonic acids, such as p-toluenesulfonic acid (PTSA). In the esterification of oleic acid with methanol (B129727), the reaction rate was found to increase with the hydrophobicity of the catalyst, with DBSA showing higher catalytic activity than PTSA and sulfuric acid. researchgate.net This highlights the advantageous role of the long dodecyl chain in the catalyst's performance.
While the primary focus of research has been on esterification, the principles of DBSA's catalytic action are also applicable to amidation processes. Amidation, the formation of an amide from a carboxylic acid and an amine, follows a similar acid-catalyzed mechanism where the protonation of the carboxylic acid carbonyl group is a key step to activate it for nucleophilic attack by the amine. mdpi.com Although specific studies focusing solely on DBSA-catalyzed amidation are less common, the established efficacy of DBSA in activating carboxylic acids suggests its utility in these transformations as well. The general mechanism for acid-catalyzed amidation involves the protonation of the carbonyl oxygen, followed by nucleophilic attack, proton transfer to the leaving group (hydroxyl), and subsequent elimination of water. mdpi.com
Table 1: Effect of Water Content and Temperature on DBSA-Catalyzed Esterification of Oleic Acid Reaction conditions: Molar ratio of 1.3:1 oleic acid to cetyl alcohol, 4-hour reaction time, 10 mol% DBSA. pku.edu.cn
| Temperature (°C) | Water Content (wt% of cetyl alcohol) | Ester Yield (%) |
| 40 | 0 | ~55 |
| 40 | 50 | ~65 |
| 40 | 100 | ~70 |
| 60 | 0 | ~60 |
| 60 | 100 | ~85 |
| 80 | 0 | ~70 |
| 80 | 100 | ~90 |
Catalysis in Polymerization and Material Synthesis (Academic Focus)
This compound plays a significant dual role in the synthesis of conducting polymers and advanced nanocomposites, acting as both a catalyst and a functional dopant/surfactant. Its application is particularly prominent in the oxidative polymerization of aniline (B41778) to produce polyaniline (PANI), a widely studied conducting polymer.
In the synthesis of PANI nanoparticles, DBSA functions as a protonic acid that protonates the polyaniline chain, inducing processability and conductivity in the resulting polymer complex. rsc.org Simultaneously, it acts as a surfactant, forming reversed micelles in non-polar solvents like isooctane. This micellar system provides a nano-reactor environment that helps control the particle size and morphology, preventing the formation of undesirable precipitates and leading to nanoscaled, needle-like particles with uniform dispersal. rsc.org The use of DBSA as both a dopant and a surfactant simplifies the synthesis process and yields a soluble and processable form of PANI with desirable properties. rsc.org
Beyond polymerization, DBSA is integral to the creation of advanced functional materials. For instance, cellulose (B213188) nanowhiskers (CNWs) have been surface-modified with PANI using DBSA as the dopant. nih.gov This PANI-DBSA coating improves the compatibility and solubility of the CNWs, allowing them to be effectively incorporated as a reinforcing agent in natural rubber-based nanocomposites. The resulting nanocomposite films exhibit enhanced mechanical properties and improved electrical conductivity, opening up potential applications as materials for electrostatic discharge, anticorrosive coatings, and electromagnetic interference shielding. nih.gov
Table 2: Properties of Polyaniline Synthesized with DBSA Data synthesized from findings on DBSA-PANI nanoparticle synthesis. rsc.org
| Property | Observation | Role of DBSA |
| Morphology | Nanoscaled, needle-like particles | Acts as a surfactant, forming reversed micelles that template nanoparticle growth. |
| Dispersal | Uniform | Micellar synthesis prevents aggregation and precipitation. |
| Processability | Soluble in certain solvents | The dodecyl tail of the DBSA counter-ion enhances solubility. |
| Conductivity | Electrically conductive | Acts as a dopant, protonating the PANI backbone to create charge carriers. |
Computational and Theoretical Approaches to this compound Catalysis
Computational and theoretical studies provide crucial insights into the catalytic mechanisms of DBSA at the molecular level. These approaches help to elucidate the roles of intermediates, transition states, and non-covalent interactions that govern the catalytic cycle.
Further theoretical understanding can be drawn from Density Functional Theory (DFT) studies on related, simpler molecules like benzenesulfonic acid. A DFT study on the esterification of benzenesulfonic acid with methanol explored various possible reaction pathways. rsc.orgresearchgate.net The calculations showed that mechanisms involving a pentacoordinate sulfur intermediate are energetically unfavorable. Instead, the results support either an SN1 pathway, proceeding through a highly reactive sulfonylium cation intermediate, or an SN2 pathway involving the alkylation of the sulfonate anion by protonated methanol. rsc.orgresearchgate.net These fundamental mechanistic insights for the core sulfonic acid group are instrumental in understanding the reactivity of the more complex DBSA molecule.
While direct DFT calculations on the full DBSA molecule are complex due to its size and conformational flexibility, these theoretical studies on analogous systems, combined with semi-empirical modeling, provide a robust framework for understanding its catalytic activity. They confirm that the strong Brønsted acidity facilitates protonation of the substrate, while the molecular structure, including the bulky alkyl group, influences reactant orientation, intermediate stability, and product selectivity. nih.gov Experimental observations that surfactant properties and potential micelle formation can lead to deviations from theoretical predictions highlight the need for more advanced computational models that can account for these complex solution-phase behaviors. nih.govresearchgate.net
Environmental Fate and Transformation Pathways of Didodecylbenzenesulphonic Acid
Biodegradation Studies and Microbial Interactions
The primary mechanism for the environmental removal of Didodecylbenzenesulphonic acid is biodegradation. cleaninginstitute.orghibiscuspublisher.com Microbial communities in soil and aquatic systems possess the metabolic capabilities to break down this complex synthetic molecule.
Aerobic Degradation Pathways and Metabolite Identification
Under aerobic conditions, prevalent in most surface waters and upper soil layers, this compound undergoes rapid and extensive biodegradation. cleaninginstitute.orgnih.govindustrialchemicals.gov.au The degradation pathway is a multi-step process initiated by the microbial oxidation of the alkyl chain. industrialchemicals.gov.auresearchgate.netresearchgate.net
The process begins with an attack on the terminal methyl group of the long alkyl chain (ω-oxidation), followed by the sequential shortening of the chain through β-oxidation. researchgate.netresearchgate.net This series of reactions leads to the formation of a key group of intermediate metabolites known as sulfophenyl carboxylates (SPCs). researchgate.netnih.gov These SPCs have shorter carboxylic acid chains attached to the sulfophenyl ring. The degradation continues until the aromatic ring is cleaved and subsequently desulfonated, ultimately leading to complete mineralization into carbon dioxide, water, and sulfate. researchgate.netnih.gov
Studies on sludge-amended agricultural soils have determined the kinetics of this ultimate biodegradation. The half-lives for the mineralization of the benzene (B151609) ring for LAS homologs (with alkyl chains from 10 to 14 carbons) were found to range from 18 to 26 days, indicating a rapid breakdown and preventing significant accumulation in terrestrial environments. nih.gov
| LAS Homolog (Alkyl Chain Length) | Mineralization Half-Life (days) | Reference |
| C10 | 18 - 26 | nih.gov |
| C11 | 18 - 26 | nih.gov |
| C12 (Didodecyl) | 18 - 26 | nih.gov |
| C13 | 18 - 26 | nih.gov |
| C14 | 18 - 26 | nih.gov |
Anaerobic Transformation Processes
Historically, this compound was considered resistant to biodegradation under anaerobic conditions, which are common in sewage sludge digesters, deeper sediment layers, and waterlogged soils. nih.govoup.com This leads to its accumulation in anaerobically digested sludge. cleaninginstitute.org However, more recent research has demonstrated that anaerobic biotransformation is possible, although it occurs at a much slower rate than aerobic degradation. researchgate.netcler.com
The anaerobic degradation pathway differs significantly from the aerobic route. Evidence from studies on anoxic marine sediments suggests the process is initiated by the addition of fumarate to the subterminal carbon of the alkyl chain. acs.org This initial step is a mechanism similar to that observed in the anaerobic degradation of alkanes. cler.comcler.com This reaction leads to the formation of dicarboxylic acids (Me-SPdC) which are then further metabolized, eventually also forming various sulfophenyl carboxylic acids (SPCs). acs.org In some anaerobic reactor studies, benzaldehyde has also been identified as a transformation product. nih.gov While feasible, the slow kinetics mean that anaerobic degradation is not a primary removal pathway in environments like anaerobic digesters. cler.comnih.gov
Microbial Consortia and Enzyme-Mediated Biodegradation
The complete mineralization of this compound is typically not accomplished by a single microbial species but by the synergistic action of a microbial consortium. researchgate.net Different members of the community carry out different steps of the degradation pathway.
One study identified a bacterial consortium from the aquatic environment of Argentina, consisting of Aeromonas caviae (two strains), Pseudomonas alcaliphila, and Vibrio sp., which was capable of complete LAS degradation. nih.govoup.com The consortium as a whole was significantly more efficient at mineralization than any of the individual strains cultured alone. nih.govoup.com Another consortium comprising Pseudomonas aeruginosa, Bacillus subtilis, Bacillus aglomerans, Bacillus cereus, and Bacillus alvae has also been studied for its ability to degrade LAS. researchgate.net
| Bacterial Strain | Individual LAS Degradation (at 20 mg/L) | Reference |
| Aeromonas caviae (Strain D2) | 60% | oup.com |
| Aeromonas caviae (Strain D4) | 44% | oup.com |
| Pseudomonas alcaliphila (Strain D11) | 35% | oup.com |
| Vibrio sp. (Strain D13) | 21% | oup.com |
| Consortium (All Strains) | 86% | nih.govoup.com |
Specific enzymes responsible for the later stages of the degradation pathway have been identified. In the bacterium Comamonas testosteroni KF-1, which can mineralize the metabolite 3-(4-sulfophenyl)butyrate (a type of SPC), two key enzymes have been characterized. The first is a Baeyer-Villiger monooxygenase (specifically, 4-sulfoacetophenone Baeyer-Villiger monooxygenase or SAPMO) that converts 4-sulfoacetophenone to 4-sulfophenyl acetate. nih.gov The second is an esterase (4-sulfophenylacetate esterase) that hydrolyzes 4-sulfophenyl acetate into 4-sulfophenol and acetate, furthering the breakdown of the molecule. nih.gov
Abiotic Degradation Mechanisms in Environmental Matrices
While biodegradation is the dominant fate process, abiotic mechanisms can also contribute to the transformation of chemical compounds in the environment.
Hydrolysis and Photolytic Transformation
For this compound, abiotic degradation mechanisms such as hydrolysis and photolysis are not considered environmentally significant removal pathways. cleaninginstitute.orgwho.int The rates of these processes are negligible compared to the rapid rate of biodegradation under most environmental conditions. cleaninginstitute.org While one study has shown that phototransformation can be achieved artificially using a ZnO-CuO composite photocatalyst, which degraded 54.71% of LAS after 105 minutes of irradiation, this process is not a relevant pathway in natural aquatic or soil environments. scispace.com
Oxidative Degradation in Aquatic and Soil Environments
The primary oxidative degradation of this compound in aquatic and soil environments is biologically mediated through the aerobic biodegradation pathways described in section 4.1.1. Microbial enzymes utilize oxygen to carry out the oxidative attack on the alkyl chain and the aromatic ring. unesp.br
In sludge-amended soils, the degradation of LAS is rapid, with studies showing that half-lives for the mineralization of the core benzene ring structure are between 18 and 26 days. nih.gov This ensures that the compound does not persist or accumulate in agricultural soils where sewage sludge is applied. nih.gov Plant growth can further stimulate this degradation; one study found that in soil planted with rape, LAS concentrations dropped from 27 to 1.4 mg/kg in 30 days, compared to a drop to 2.4 mg/kg in plant-free pots over the same period. nih.gov The rapid aerobic biodegradation in aquatic systems similarly prevents accumulation in the water column and aerobic sediments. industrialchemicals.gov.au
Environmental Transport and Distribution Modeling
The environmental transport and distribution of this compound, a major component of linear alkylbenzene sulfonates (LAS), are governed by its physicochemical properties and interactions with various environmental compartments. Modeling these processes is crucial for predicting its environmental concentrations and potential impact.
This compound exhibits a tendency to sorb to soil and sediment particles. This partitioning behavior is influenced by the organic carbon content of the solid phase and the presence of charged mineral surfaces. Research has shown that linear alkylbenzene sulfonates tend to partition to substrates that are positively charged in soils and sediments oecd.org.
The sorption capacity is often quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). For a C12 LAS, a Kd value of 3210 L/kg has been determined in activated sludge with an organic carbon content of 26% oecd.org. Furthermore, a Koc value of 9076 has been obtained for a C12 LAS using the OECD TG 106 method, indicating strong sorption to organic matter oecd.org. In coastal marine sediments, the organic carbon-based partition coefficient values for LAS homologues (C10 to C13) were found to be between 2.4 x 10³ and 6.6 x 10⁵ L/kg, respectively nih.gov. The affinity of soil for these surfactants can compete with microbial degradation, potentially slowing the biodegradation process nih.gov.
| Parameter | Value | Matrix | Organic Carbon Content |
|---|---|---|---|
| Kd | 3210 L/kg | Activated Sludge | 26% |
| Koc | 9076 L/kg | - | - |
Despite its sorption potential, this compound can exhibit mobility in aqueous systems. Its movement through soil and potential to reach groundwater is suggested by its low log Koc value of 4.22 epa.gov. This indicates that while a significant portion may be adsorbed to soil particles, a fraction can remain in the aqueous phase and be transported with water flow.
When released into aquatic environments, the compound primarily partitions between the water column and sediment. If released exclusively to water, it is estimated that approximately 93% will remain in the water and 7% will partition to the sediment oecd.org. However, if released to soil, it is expected to remain predominantly in that compartment oecd.org. The movement of alkylbenzene sulfonates from treated fields to aquatic environments can occur through spray drift, surface water runoff, or percolation to groundwater epa.gov.
Fugacity models are employed to predict the environmental distribution of chemicals. Level III Fugacity modeling for C12-LAS, assuming equal releases to air, soil, and water, provides an estimation of its partitioning across different environmental compartments. The model predicts the following distribution oecd.org:
Soil: 65%
Water: 32%
Sediment: 2.5%
Air: 0.5%
These results highlight that soil and water are the primary environmental sinks for this compound. It is important to consider that the environmental partitioning of this substance is not solely a function of its hydrophobicity and fugacity oecd.org.
| Environmental Compartment | Predicted Distribution (%) |
|---|---|
| Soil | 65 |
| Water | 32 |
| Sediment | 2.5 |
| Air | 0.5 |
Transformation Products and Their Formation Pathways
This compound undergoes transformation in the environment, primarily through biodegradation, leading to the formation of various intermediate products.
The primary pathway for the aerobic biodegradation of linear alkylbenzene sulfonates involves the shortening of the alkyl chain. This process leads to the formation of sulfophenyl carboxylic acids (SPCs) as the main intermediate products nih.gov. These intermediates are generated through omega- and beta-oxidation of the parent compound, although products of alpha-oxidation have also been detected nih.gov.
More recent studies have identified other novel intermediate products. For instance, during the biodegradation of dodecyl benzene sulfonate (DBS), 4-sodium sulfophenyldodecanoate acid and its homologs have been detected rsc.orgnih.gov. The degradation process is described as a three-step mechanism: chain-shorting oxidation, ring-opening oxidation of the benzene ring, and finally, the degradation of smaller molecules rsc.orgnih.gov. Ultimately, under aerobic conditions, the degradation of LAS can be complete, with the total disappearance of SPCs nih.gov.
| Product Class | Specific Examples | Formation Pathway |
|---|---|---|
| Sulfophenyl Carboxylic Acids (SPCs) | Long-chain SPCs (6-13 carbon atoms) | Omega-, Beta-, and Alpha-oxidation of the alkyl chain |
| Sulfophenyldodecanoate Acid and Homologs | 4-sodium sulfophenyldodecanoate acid | Chain-shorting oxidation |
Kinetic studies provide insights into the rates and mechanisms of transformation reactions of this compound. The biodegradation kinetics of LAS in seawater have been shown to have a distinct seasonal component, with the process being significantly inhibited at lower temperatures nih.gov. The presence of an adapted inoculum can kinetically enhance the degradation process. The degradation of C12LAS and its intermediates can be satisfactorily fitted to a second-degree polynomial model nih.gov. The kinetics of the generated SPCs can be described by a model that includes terms for both their formation and subsequent degradation nih.gov.
In the context of its synthesis, the sulfonation of dodecylbenzene (B1670861) has been studied kinetically. In a mixed batch reactor, the sulfonation reaction was found to be 0.74 order with respect to dodecylbenzene and 1.59 order with respect to sulfur trioxide hrpub.orghrpub.org. The reaction rate constant (k) was determined, and the following equation describes its temperature dependence hrpub.orghrpub.org:
k = 2.2172 x 10³ * exp{-5207 / (RgT)}
where Rg is the gas constant and T is the temperature in Kelvin. This study showed that an increase in temperature from 20°C to 30°C led to a 1.74-fold increase in the reaction rate constant hrpub.org.
Advanced Analytical Techniques for Characterization and Detection of Didodecylbenzenesulphonic Acid and Its Derivatives
Chromatographic and Separation Techniques
Chromatography is a fundamental technique for isolating DDBSA from complex mixtures. The choice of method depends on the specific analytical goal, such as quantitative analysis, analysis of volatile derivatives, or separation of ionic species.
High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of non-volatile compounds like DDBSA. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a more polar mobile phase. nih.gov
A method for determining dodecylbenzenesulphonates involves separation on a reversed-phase column using a mobile phase of methanol-water containing an ion-pairing reagent like tetramethylammonium (B1211777) bromide. nih.gov Since DDBSA consists of various isomers (differing in the position of the benzene (B151609) ring on the dodecyl chain), specialized polymer-based reversed-phase columns can be used. These columns are suitable for separating linear alkylbenzene sulfonates based on the length of their alkyl chain while co-eluting the different positional isomers, which simplifies quantification. shodex.com Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector. For complex matrices, derivatization may be necessary to enhance detection. researchgate.netmdpi.com
Table 1: Example HPLC Conditions for Dodecylbenzenesulphonate Analysis
| Parameter | Condition | Source |
| Technique | Reversed-Phase HPLC | nih.gov |
| Column | C18 or Polymer-based (e.g., RSpak DE-213) | shodex.comresearchgate.net |
| Mobile Phase | Methanol-Water or Acetonitrile-Water Gradient | nih.govresearchgate.net |
| Additive | Ion-Pair Reagent (e.g., Tetramethylammonium Bromide) | nih.gov |
| Detector | Diode Array Detector (DAD) or UV | mdpi.com |
| Purpose | Quantitative analysis of homologues and isomers | nih.govshodex.com |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scioninstruments.com However, DDBSA is a sulfonic acid, which is non-volatile and thermally labile, making it unsuitable for direct GC analysis. emerypharma.com Therefore, a chemical derivatization step is required to convert the polar sulfonic acid group into a more volatile and thermally stable derivative. emerypharma.comresearchgate.net
The most common derivatization method for acidic compounds like DDBSA is silylation. researchgate.net Silylating reagents react with the active hydrogen of the sulfonic acid group to form volatile trimethylsilyl (B98337) esters. researchgate.net This process reduces the polarity of the analyte, decreases its adsorption within the GC system, and improves peak shape and separation efficiency. researchgate.net Another approach is alkylation, which involves esterification to increase volatility. fujifilm.com Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (MS) or a flame ionization detector (FID). emerypharma.comresearchgate.net
Table 2: Common Derivatization Approaches for GC Analysis of Acidic Compounds
| Derivatization Type | Reagent Class | Example Reagent | Resulting Derivative | Source |
| Silylation | Silyl Reagents | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Trimethylsilyl ester | researchgate.netfujifilm.com |
| Alkylation | Esterification Reagents | Methanol (B129727) (with catalyst) | Methyl ester | scioninstruments.com |
| Acylation | Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Acyl derivative | jfda-online.com |
Ion Chromatography (IC) is a specialized chromatographic technique designed for the separation and analysis of ionic compounds. For organic acids like DDBSA, IC with suppressed conductivity detection is an effective method. thermofisher.com This technique offers high sensitivity and can separate a wide range of organic acids from inorganic anions while minimizing interferences from other sample components. thermofisher.com
A specific mode of IC, known as Mobile Phase Ion Chromatography (MPIC), is particularly well-suited for large, charged molecules like surfactants. thermofisher.com MPIC combines the principles of ion-pair chromatography with suppressed conductivity detection. thermofisher.com The separation occurs on a neutral, hydrophobic stationary phase (such as polystyrene-divinylbenzene). An ion-pair reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. thermofisher.com This reagent interacts with the DDBSA anion, forming a neutral ion pair that can be retained and separated on the hydrophobic column. thermofisher.com
Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the identity of analytes (structural elucidation) and for detecting them at very low concentrations (trace analysis). When coupled with a chromatographic separation technique, it becomes one of the most powerful methods for analyzing complex mixtures. ual.es
The coupling of liquid chromatography or gas chromatography with mass spectrometry provides a two-dimensional analysis, enhancing selectivity and sensitivity. wur.nl
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing DDBSA in its native, underivatized form. The eluent from the HPLC column is directed into an ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the DDBSA molecules. nih.gov For quantitative trace analysis in complex environmental or biological samples, tandem mass spectrometry (MS/MS) is often used. rrml.ro In this setup, a specific parent ion of DDBSA is selected, fragmented, and one or more characteristic fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and improves detection limits. nih.govrrml.ro However, co-eluting compounds from the sample matrix can sometimes suppress the ionization of the target analyte, a phenomenon known as the matrix effect, which must be carefully managed. ual.es
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of derivatized DDBSA. jmchemsci.com After separation on the GC column, the volatile derivatives enter the mass spectrometer, which typically uses an electron ionization (EI) source. emerypharma.com The resulting mass spectra, which contain distinct fragmentation patterns, act as a chemical fingerprint. The identity of the compound can be confirmed by matching its spectrum against established spectral libraries, such as those from the National Institute of Standards and Technology (NIST) or Wiley. core.ac.uksemanticscholar.org
Table 3: Typical LC-MS/MS Parameters for Trace Analysis
| Parameter | Specification | Purpose | Source |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | Generation of [M-H]⁻ ions for anionic surfactants | rrml.ro |
| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap | Selection and fragmentation of ions | nih.govrrml.ro |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification | nih.gov |
| Capillary Voltage | ~4 kV | Optimizes the ionization process | nih.gov |
| Desolvation Gas | Nitrogen | Aids in solvent evaporation and ion desolvation | nih.gov |
During environmental degradation or industrial processes, DDBSA can be transformed into various byproducts. Identifying these often unknown transformation products (TPs) is critical for a complete environmental and safety assessment. High-Resolution Mass Spectrometry (HRMS), using analyzers such as Orbitrap or Time-of-Flight (TOF), is the definitive technique for this purpose. nih.gov
HRMS provides extremely accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental composition (molecular formula) of an unknown compound and its fragments. iaph.es By analyzing the exact masses of the parent ion and its fragmentation products from a tandem HRMS (MS/MS) experiment, analysts can piece together the molecular structure of novel TPs without needing a reference standard. iaph.es This capability is essential for mapping the chemical fate of DDBSA and identifying previously unknown derivatives in various environmental compartments. nih.goviaph.es
Spectroscopic Methodologies
Spectroscopic techniques are fundamental in the analysis of Didodecylbenzenesulphonic acid (DDBSA), providing critical information for both structural elucidation and quantitative analysis. These methods rely on the interaction of electromagnetic radiation with the molecule to probe its structural features and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules like this compound. scholarsresearchlibrary.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. illinois.eduresearchgate.net
The ¹H NMR spectrum of DDBSA is expected to show distinct signals corresponding to the different types of protons present in the molecule:
Aromatic Protons: The protons on the benzene ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. Their specific chemical shifts and splitting patterns are influenced by the positions of the sulfonate and the long alkyl chain substituents.
Alkyl Chain Protons: The dodecyl chain exhibits a series of signals in the upfield region. The terminal methyl group (-CH₃) would produce a triplet signal around 0.8-0.9 ppm. The numerous methylene (B1212753) groups (-CH₂-) in the chain would create a complex set of overlapping multiplets, typically between 1.2 and 1.6 ppm. The methylene group attached directly to the benzene ring would be deshielded and appear further downfield compared to the other methylene groups.
Sulphonic Acid Proton: The acidic proton of the sulphonic acid group (-SO₃H) is highly deshielded and would appear as a broad singlet far downfield, often above 10 ppm. Its observation can sometimes be complicated by chemical exchange with residual water in the NMR solvent.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.
Aromatic Carbons: The carbons of the benzene ring would resonate in the aromatic region, typically from 120 to 150 ppm. The carbons directly attached to the sulfonate group and the alkyl chain would have distinct chemical shifts from the other aromatic carbons.
Alkyl Chain Carbons: The carbons of the dodecyl chain would appear in the aliphatic region, generally between 10 and 40 ppm.
The precise chemical shifts and coupling constants are essential for confirming the specific isomeric structure of the DDBSA, as the attachment point of the dodecyl chain to the benzene ring affects the entire spectrum. illinois.edu Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing unequivocal structural assignment. researchgate.net
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H | 7.0 - 8.0 | Complex multiplet patterns depending on substitution. |
| Alkyl Methylene Protons (-CH₂-) | ¹H | 1.2 - 1.6 | Overlapping multiplets for the main part of the chain. |
| Alkyl Methyl Proton (-CH₃) | ¹H | 0.8 - 0.9 | Typically a triplet. |
| Sulphonic Acid Proton (-SO₃H) | ¹H | > 10 | Broad singlet, exchangeable. |
| Aromatic Carbons | ¹³C | 120 - 150 | Signals for both substituted and unsubstituted carbons. |
| Alkyl Chain Carbons | ¹³C | 10 - 40 | Multiple signals corresponding to the dodecyl chain. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. nih.govheraproject.com Both methods probe the vibrational energies of molecular bonds, but they operate on different principles and have different selection rules, often providing a more complete vibrational picture when used together.
Infrared (IR) Spectroscopy is particularly useful for detecting polar functional groups. The IR spectrum of DDBSA is characterized by strong absorption bands corresponding to its key structural components. Fourier Transform Infrared (FTIR) spectroscopy is a common method used to study the chemical changes and functional groups in compounds like DDBSA. shimadzu.com The major functional groups have well-defined absorption frequencies in the mid-IR spectral range. shimadzu.comwikipedia.org
Key characteristic IR absorption bands for DDBSA include:
S=O Stretching: The sulphonic acid group exhibits strong, characteristic stretching vibrations for the S=O double bonds. Asymmetric and symmetric stretching modes typically appear around 1180-1200 cm⁻¹ and 1040-1046 cm⁻¹, respectively. researchgate.net
O-H Stretching: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in the sulphonic acid.
Aromatic C-H and C=C Stretching: The benzene ring shows C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching (ring breathing) vibrations in the 1450-1600 cm⁻¹ region. youtube.com
Aliphatic C-H Stretching: The dodecyl chain produces strong C-H stretching bands in the 2850-2960 cm⁻¹ region. wikipedia.orgcleaninginstitute.org
Raman Spectroscopy is highly effective for analyzing non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. For DDBSA, Raman spectroscopy can provide valuable information about the carbon skeleton of the molecule. A study on polypyrrole doped with DBSA identified a Raman peak at 607 cm⁻¹ correlated with the distortion in the benzene ring of the DBSA molecule. researchgate.net Symmetrical vibrations of the aromatic ring and the C-S bond are often more prominent in the Raman spectrum than in the IR spectrum.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| Sulphonic Acid (-SO₃H) | O-H Stretch | IR | 2500 - 3300 | Strong, Broad |
| Sulphonic Acid (-SO₃H) | S=O Asymmetric Stretch | IR | 1180 - 1200 | Strong |
| Sulphonic Acid (-SO₃H) | S=O Symmetric Stretch | IR | 1040 - 1046 | Strong |
| Aromatic Ring | C-H Stretch | IR | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch (Breathing) | IR / Raman | 1450 - 1600 | Medium-Strong |
| Aromatic Ring | Ring Distortion | Raman | ~607 | - |
| Alkyl Chain (-C₁₂H₂₅) | C-H Stretch | IR | 2850 - 2960 | Strong |
Emerging Analytical Strategies in Environmental Monitoring
The detection and identification of surfactants like DDBSA and its derivatives in environmental matrices present significant challenges due to the complexity of the samples and the low concentrations of the analytes. Emerging analytical strategies are continuously being developed to address these challenges, offering greater sensitivity and more comprehensive characterization.
Non-Target Screening Approaches for Unknowns
Non-target screening (NTS) has become a fundamental approach for the comprehensive identification of organic contaminants, including unknown or unexpected substances, in environmental samples. netlify.apppdx.edu Unlike traditional target analysis, which looks for a predefined list of compounds, NTS aims to detect as many substances as possible in a sample. netlify.app This is particularly relevant for DDBSA, as commercial products are complex mixtures of isomers and homologues, and they can generate numerous transformation products in the environment.
The primary technology driving NTS is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS). pdx.edu This technique generates a vast amount of data, creating a chemical fingerprint of the sample. The process involves detecting features (defined by accurate mass, retention time, and intensity) and then employing sophisticated data processing and prioritization strategies to identify the most relevant compounds. Identification efforts often rely on matching fragmentation patterns (MS/MS spectra) with spectral libraries and databases or using computational tools to predict properties and propose structures for truly unknown compounds.
Advanced hyphenated techniques (e.g., HPLC-SPE-NMR-TOF-MS)
Hyphenated techniques, which involve the coupling of two or more analytical instruments, offer enhanced analytical capabilities by combining the strengths of different methods. For complex analyses like the characterization of DDBSA in environmental extracts, advanced multi-hyphenated systems are invaluable.
A powerful example is the combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS).
HPLC provides the initial separation of the complex mixture.
SPE is used for online sample cleanup and, crucially, for trapping and concentrating individual analytes after they elute from the HPLC column. This trapping allows for the solvent to be exchanged from the HPLC mobile phase to a deuterated solvent suitable for NMR analysis.
NMR provides detailed structural information, which is often necessary for the unambiguous identification of isomers that mass spectrometry alone cannot distinguish.
TOF-MS provides highly accurate mass measurements, allowing for the determination of elemental formulas for the parent ion and its fragments.
This combination of separation (HPLC), concentration (SPE), structural elucidation (NMR), and mass analysis (MS) creates a formidable tool for identifying and characterizing known and unknown DDBSA-related compounds in challenging matrices.
Method Validation and Quality Assurance in Analysis
To ensure that the data generated from the analysis of this compound is reliable, accurate, and fit for purpose, the analytical methods used must be rigorously validated. Method validation is a critical component of quality assurance and is mandated by regulatory authorities. The validation process demonstrates that an analytical procedure is suitable for its intended use by assessing a range of performance characteristics.
Key parameters evaluated during method validation include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the certified value.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Adherence to these validation parameters, as part of a comprehensive Quality Assurance (QA) program, ensures the integrity and consistency of analytical results for DDBSA.
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Definition | Common Assessment Method |
| Specificity | Ability to measure the analyte in the presence of interferences. | Analysis of blank, placebo, and spiked samples. Peak purity analysis. |
| Linearity | Proportionality of signal to analyte concentration. | Analysis of at least five concentrations; regression analysis (r² ≥ 0.99). |
| Accuracy | Closeness of the measured value to the true value. | Recovery studies on spiked samples; analysis of certified reference materials. |
| Precision | Agreement between a series of measurements. | Repeatability, intermediate precision, and reproducibility studies; calculate RSD. |
| Range | Concentration interval where the method is valid. | Confirmed by linearity, accuracy, and precision data. |
| LOD | Lowest detectable concentration. | Signal-to-noise ratio (typically 3:1) or standard deviation of the response. |
| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio (typically 10:1) or standard deviation of the response. |
| Robustness | Resistance to small, deliberate changes in method parameters. | Systematically varying parameters like temperature, pH, flow rate, etc. |
Theoretical and Computational Studies on Didodecylbenzenesulphonic Acid Systems
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. While specific DFT studies on the neutral didodecylbenzenesulphonic acid molecule are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous, smaller alkylbenzenesulphonic acids, such as p-toluenesulfonic acid.
DFT calculations are a cornerstone of modern computational chemistry, providing a framework to approximate the electron density of a molecule and thereby derive its energy and other properties. For a molecule like this compound, DFT can be used to predict its optimized geometry, vibrational frequencies, and electronic characteristics.
Studies on p-toluenesulfonic acid using the B3LYP/6-31+G(d,p) level of theory have been performed to understand its structure and interaction with water. nih.gov Such calculations help in understanding the geometry of the sulfonic acid group attached to the alkylated benzene (B151609) ring. The geometry of the sulfonic acid group is crucial for its acidic properties and its interactions with other molecules. Full geometry optimization of p-toluenesulfonic acid reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. nih.gov This foundational data is essential for understanding the molecule's stability and conformational preferences.
These computational approaches have also been used to analyze the vibrational spectra (IR and Raman) of related molecules, such as benzenesulfonic acid methyl ester, showing good agreement between calculated and experimental frequencies. nih.gov This demonstrates the reliability of DFT methods in describing the structural and vibrational properties of aromatic sulfonic compounds.
The electronic structure of an alkylbenzenesulphonic acid is characterized by the interplay between the aromatic ring, the electron-withdrawing sulfonic acid group, and the electron-donating alkyl chain. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can elucidate charge transfer interactions within the molecule. nih.gov
In the case of p-toluenesulfonic acid, NBO analysis has been used to study the charge transfer within a complex with a water molecule. nih.gov For this compound, it is expected that the sulfonic acid group significantly polarizes the benzene ring, influencing its reactivity. The long dodecyl chain, being an alkyl group, is a weak electron donor to the ring.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For p-toluenesulfonic acid, the HOMO-LUMO energy gap has been calculated to be 4.75 eV, providing a measure of its stability and reactivity. researchgate.net It is anticipated that this compound would exhibit a similar HOMO-LUMO gap, characteristic of a stable organic acid.
Table 1: Calculated Properties of a Representative Alkylbenzenesulphonic Acid (p-Toluenesulfonic Acid)
| Property | Calculated Value | Methodology | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap | 4.75 eV | DFT/B3LYP | researchgate.net |
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are particularly useful for understanding the behavior of surfactants like this compound in different environments, such as in solution and at interfaces. The majority of MD studies in this area focus on the anionic form, dodecylbenzenesulfonate, which is the state of the molecule in neutral to basic aqueous solutions.
MD simulations have been employed to investigate the aggregation of sodium dodecyl benzene sulfonate (SDBS) in aqueous solutions and its interaction with surfaces. pku.edu.cn These simulations show that the surfactant molecules can form complexes with water molecules through hydrogen bonding at interfaces. pku.edu.cn The polar sulfonate headgroup is well-hydrated, while the hydrophobic dodecylbenzene (B1670861) tail avoids contact with water. nih.gov
The presence of inorganic salts can influence the behavior of dodecylbenzenesulfonate. Counterions such as Na+, Mg2+, and Ca2+ are shown to distribute near the air/water interface and can screen the electrostatic repulsions between the anionic headgroups. nih.gov This screening effect can lead to a more ordered arrangement of the surfactant molecules at the interface. nih.gov The strength of this effect follows the series Ca2+ > Mg2+ > Na+. nih.gov
The behavior of this compound at interfaces is central to its function as a surfactant. MD simulations of linear alkylbenzene sulfonates (LAS) at the water-air interface have shown that the orientation and packing of the molecules are influenced by the length of the alkyl tail and the position of the benzene ring. matsci.org
At a solid-liquid interface, such as between water and silica (B1680970), MD simulations reveal that sodium dodecyl benzene sulfonate molecules adsorb onto the silica surface. pku.edu.cn The interaction can lead to the formation of a surfactant layer, and with increasing concentration, hemi-cylindrical micelles may form on the surface. pku.edu.cn
Simulations at an oil-water interface, for instance decane-water, show that the structure of the alkylbenzene sulfonate affects the stability and thickness of the interface. matsci.org The benzene ring and the sulfonate headgroup are observed to be hydrated. The surfactant molecules arrange themselves to minimize the contact between the hydrophobic tail and water, thereby reducing the interfacial tension. The positioning of the benzene ring along the alkyl chain has been found to impact the oil displacement efficiency, with a more central position leading to better performance in some cases. nih.gov
Table 2: Summary of Molecular Dynamics Simulation Findings for Alkylbenzene Sulfonates at Interfaces
| Interface | Key Findings | Reference |
|---|---|---|
| Water-Air | - Polar headgroups are hydrated.
| nih.gov |
| Water-Silica (Solid) | - Adsorption onto the silica surface.
| pku.edu.cn |
| Water-Decane (Oil) | - Reduction of interfacial tension.
| matsci.orgnih.gov |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is also used to investigate the chemical reactions involving this compound, most notably its synthesis via the sulfonation of dodecylbenzene.
The sulfonation of aromatic compounds is a classic electrophilic aromatic substitution reaction. Computational studies using DFT have been used to explore the mechanism of this reaction. For the sulfonation of toluene, a model for dodecylbenzene, these studies help in understanding the molecular mechanism, regioselectivity, and the influence of solvents. chemsoc.org.cn Recent theoretical work suggests that the sulfonation of aromatic compounds may follow a trimolecular reaction mechanism, which differs from the bimolecular mechanism traditionally taught. chemsoc.org.cn
A kinetic study of the sulfonation of dodecylbenzene with sulfur trioxide has been conducted, providing experimental data that can be used to validate computational models. researchgate.net Such studies determine the reaction order with respect to the reactants and the activation energy of the reaction. For the sulfonation of dodecylbenzene, the reaction was found to be 0.74 order with respect to dodecylbenzene and 1.59 order with respect to sulfur trioxide. researchgate.net The activation energy for this reaction has been determined to be 43.29 kJ/mol. researchgate.net
DFT has also been used to study other reaction pathways of sulfonic acids, such as the esterification of benzenesulfonic acid with methanol (B129727). rsc.org These studies analyze different possible mechanisms, such as addition-elimination and SN1/SN2 pathways, and calculate the Gibbs free energies of intermediates and transition states to determine the most favorable reaction route. rsc.org While not specific to this compound, these studies provide a framework for understanding its potential reactivity.
Table 3: Kinetic Parameters for the Sulfonation of Dodecylbenzene
| Parameter | Value | Reference |
|---|---|---|
| Reaction Order (w.r.t. Dodecylbenzene) | 0.74 | researchgate.net |
| Reaction Order (w.r.t. Sulfur Trioxide) | 1.59 | researchgate.net |
| Activation Energy (Ea) | 43.29 kJ/mol | researchgate.net |
Prediction of Catalytic Mechanisms
This compound (DDBSA), a member of the aryl sulphonic acid family, is recognized for its role as a Brønsted acid-surfactant combined catalyst. dntb.gov.ua Its amphiphilic structure, featuring a hydrophilic sulphonic acid head and a long hydrophobic dodecyl chain, allows it to function effectively in aqueous media by forming micelles or emulsions, thereby facilitating reactions between aqueous and organic phases.
Computational studies on the catalytic mechanisms of aryl sulphonic acids, while not extensively focused on DDBSA itself, provide a framework for predicting its behavior. Theoretical models for acid catalysis typically investigate the protonation of substrates, the stabilization of transition states, and the energetics of the reaction pathway. For aryl sulphonic acids, research has shown that their catalytic activity in reactions like ester hydrolysis is not solely dependent on their acid strength but also on the nature of the aromatic backbone. mst.eduresearchgate.net
Key Areas of Computational Investigation:
Role of the Hydrophobic Tail: For a surfactant-catalyst like DDBSA, computational models would focus on the non-covalent interactions between the dodecyl chain and the organic substrate. Molecular dynamics (MD) simulations can predict how the catalyst and reactants aggregate in an aqueous solution, showing how the micellar structure brings the reactive species into close proximity and creates a favorable microenvironment for the reaction.
Substrate Affinity: Studies on other aryl sulphonic acids suggest that their enhanced catalytic activity compared to mineral acids like sulphuric acid is due to a higher affinity for the organic substrate surface. mst.eduresearchgate.net Computational methods can quantify these interactions, modeling how the aromatic ring and alkyl chain of DDBSA adsorb onto the surface of a non-polar reactant, thereby increasing the effective concentration of acid catalyst where it is needed.
A theoretical study of DDBSA-catalyzed hydrolysis, for instance, would likely model the initial protonation of the carbonyl oxygen of an ester by the sulphonic acid group, followed by the nucleophilic attack of water. The model would incorporate the influence of the dodecyl chain in sequestering the ester within a micelle, lowering the activation energy of the reaction compared to catalysis by a non-surfactant acid.
Elucidation of Environmental Transformation Routes
The primary environmental fate of this compound is biodegradation. nih.gov While experimental studies have successfully identified the major degradation pathways and intermediates, computational chemistry provides a means to elucidate the specific mechanisms and energetics of these biological transformations at the enzymatic level.
The aerobic biodegradation of LAS is known to proceed via a well-established pathway: hibiscuspublisher.com
Omega-oxidation: The process begins with the enzymatic oxidation of the terminal methyl group of the dodecyl chain.
Beta-oxidation: The resulting carboxylic acid is then progressively shortened by the beta-oxidation pathway, removing two-carbon units in each cycle.
Intermediate Formation: This process leads to the formation of short-chain intermediates known as sulphophenylcarboxylic acids (SPCs). nih.gov
Aromatic Ring Cleavage: Once the alkyl chain is sufficiently short, the aromatic ring is hydroxylated and subsequently cleaved.
Desulphonation: The final steps involve the removal of the sulphonate group, leading to complete mineralization.
Computational studies can illuminate each of these steps. For example, researchers can use molecular docking simulations to predict how the long alkyl chain of DDBSA fits into the active site of the initial oxidizing enzyme (e.g., a monooxygenase). Subsequently, combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods can model the reaction mechanism within the enzyme's active site, calculating the energy barriers for the initial hydroxylation and elucidating the role of specific amino acid residues in the catalytic process.
Metagenomic studies have identified the genes and corresponding enzymes responsible for these degradation pathways in microbial communities. nih.gov This genetic information provides direct targets for computational modeling, allowing for the theoretical reconstruction of the entire metabolic pathway and providing a deeper understanding of the factors that control the rate and extent of LAS biodegradation in the environment. nih.gov
| Biodegradation Step | Description | Key Intermediates | Potential Computational Method | Predicted Outcome |
|---|---|---|---|---|
| Omega-Oxidation | Initial enzymatic attack on the terminal methyl group of the alkyl chain. | Hydroxylated LAS | Molecular Docking, QM/MM | Binding mode in enzyme active site; reaction energy barrier. |
| Beta-Oxidation | Sequential shortening of the alkyl chain by two-carbon units. | Sulphophenylcarboxylic acids (SPCs) | QM calculations | Energetics of fatty acid oxidation pathway for SPCs. |
| Ring Cleavage | Opening of the benzene ring after the alkyl chain is shortened. | Aliphatic sulphonated acids | DFT calculations | Mechanism and feasibility of dioxygenase-catalyzed ring opening. |
| Desulphonation | Removal of the sulphonate group from the molecule. | Sulphate, aliphatic acids | QM/MM | Elucidation of the desulphonase enzyme mechanism. |
Quantitative Structure-Activity Relationship (QSAR) for Environmental Fate Parameters (excluding toxicity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of chemicals with their activity, which can include environmental fate parameters. ecetoc.org For DDBSA and other LAS homologues, QSARs are invaluable for predicting environmental behavior without extensive experimental testing.
Biodegradability: The rate of biodegradation of LAS isomers is highly dependent on their structure, specifically the length of the alkyl chain and the attachment point of the phenyl group. This relationship has been successfully modeled using QSAR. A key finding is that isomers with longer distances between the sulphonate group and the end of the alkyl chain (the "distance principle") tend to biodegrade faster.
One study developed a QSAR that correlated the relative initial biodegradation rate constants of LAS isomers with a composite descriptor based on the carbon numbers of the longer (L) and shorter (S) alkyl segments relative to the phenyl substitution position. nih.gov The relative rate constants were found to be linearly correlated with a descriptor defined as: [(0.5 + L⁻¹)⁻¹² + (0.5 + S⁻¹)⁻¹²]¹/². nih.gov This model quantitatively captures the observation that isomers with the phenyl group closer to the end of the chain (e.g., 2-phenyl) degrade more slowly than those with a more central attachment.
Soil Sorption Coefficient (Koc): The tendency of a chemical to adsorb to soil or sediment is a critical environmental fate parameter, quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). QSAR models are widely used to predict Koc values. nih.gov For amphiphilic compounds like DDBSA, these models must account for both hydrophobic and electrostatic interactions.
Descriptors used in QSARs to predict Koc typically include: jetjournal.usut.ee
Hydrophobicity parameters: such as the log of the octanol-water partition coefficient (log Kow).
Molecular size descriptors: like molecular weight or molecular volume.
Topological indices: which describe molecular branching and shape.
Quantum chemical descriptors: such as charge distribution or dipole moment, which are important for ionic compounds.
For DDBSA, the long alkyl chain contributes to strong hydrophobic interactions with soil organic matter, leading to a high Koc value. QSAR models would capture this by placing a heavy positive weighting on descriptors related to hydrophobicity and molecular size. The negatively charged sulphonate head can participate in cation bridging with soil minerals, a more complex interaction that advanced QSARs may attempt to model.
| Environmental Fate Parameter | QSAR Model Type | Example Structural/Physicochemical Descriptors | Rationale |
|---|---|---|---|
| Biodegradation Rate | Regression | Alkyl chain length; Phenyl position index; Composite topological descriptors. nih.gov | Relates to the accessibility of the alkyl chain terminus to initial enzymatic attack (omega-oxidation). |
| Soil Sorption (log Koc) | Regression | log Kow; Molecular Weight; Kier & Hall index; Topographic electronic index. ut.ee | Correlates with the compound's hydrophobicity, size, and electronic properties which govern partitioning into organic matter. |
| Bioconcentration Factor (BCF) | Regression | log Kow; Molecular surface area; Number of benzene rings. | Predicts partitioning from water into aquatic organisms, primarily driven by lipophilicity. |
Future Research Directions and Emerging Applications
Integration of Advanced Methodologies for Comprehensive Understanding
A complete understanding of DBSA's behavior, from molecular interactions to its environmental impact, necessitates the integration of sophisticated experimental and computational techniques.
The synergy between experimental analysis and computational modeling offers unprecedented insight into the complex systems involving DBSA. Future research will increasingly rely on this dual approach to rationalize empirical findings and predict material and chemical properties.
Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) Simulations: These computational tools are crucial for exploring the mechanisms of DBSA at a molecular level. nih.govbohrium.com MD simulations can elucidate the aggregation behavior of DBSA at interfaces, such as oil-water, which is fundamental to its role in emulsification and catalysis. mdpi.com DPD, a coarse-grained simulation method, is particularly useful for modeling the formation of nanoemulsions and understanding the synergistic interactions between DBSA and co-surfactants over longer time and length scales. nih.gov
Computational Fluid Dynamics (CFD): When combined with experimental techniques like micro-particle image velocimetry (μPIV), CFD simulations can provide detailed information on surfactant transport and distribution at interfaces during dynamic processes, such as drop formation in microfluidic devices. cambridge.org This is vital for optimizing industrial processes where DBSA is used as a wetting or emulsifying agent.
Quantum Mechanical Calculations (DFT): Density Functional Theory (DFT) can be employed to investigate the electronic structure of DBSA and its role in catalytic mechanisms. By modeling the transition states of DBSA-catalyzed reactions, researchers can gain a fundamental understanding of its catalytic activity, paving the way for the design of more efficient processes.
The table below summarizes the potential applications of these integrated approaches in DBSA research.
| Research Area | Experimental Technique | Computational Method | Projected Outcome |
| Micelle Formation & Interfacial Behavior | Tensiometry, Small-Angle Neutron Scattering (SANS) | Molecular Dynamics (MD), Dissipative Particle Dynamics (DPD) | Prediction of critical micelle concentration (CMC), understanding of surfactant packing at interfaces, and rational design of emulsion formulations. nih.govethz.ch |
| Catalytic Mechanism | Kinetic Studies, In-situ Spectroscopy (FT-IR, Raman) | Density Functional Theory (DFT) | Elucidation of reaction pathways, identification of active sites, and optimization of catalytic conditions for higher efficiency and selectivity. |
| Dynamic Systems (e.g., Emulsification) | High-Speed Imaging, Micro-PIV | Computational Fluid Dynamics (CFD) | Detailed insight into Marangoni effects and surfactant transport, leading to improved process control in microfluidics and industrial mixing. cambridge.org |
The environmental fate of DBSA, particularly its biodegradation, is a critical area of study. hibiscuspublisher.com Multi-omics technologies—genomics, proteomics, and metabolomics—provide a systems-biology perspective to unravel the complex microbial processes involved in DBSA degradation. mdpi.com
Proteomics: This involves the large-scale study of proteins. In the context of DBSA biodegradation, proteomics can identify the specific enzymes (e.g., oxygenases, desulphonases) that microorganisms express in the presence of DBSA. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to analyze the proteome of microbial communities, revealing key biocatalysts and potential rate-limiting steps in the degradation pathway. nih.gov
Metabolomics: This is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. mdpi.com By tracking the appearance and disappearance of metabolites over time, researchers can reconstruct the complete biodegradation pathway of DBSA. nih.gov This includes identifying transient intermediates like sulphophenylcarboxylic acids (SPCs), which are formed through the oxidation of the alkyl chain, and confirming their eventual mineralization. researchgate.net
A hypothetical workflow integrating these approaches would provide a holistic view of DBSA biodegradation, from the genetic potential of the microbial consortia to the functional enzymatic machinery and the resultant metabolic byproducts.
| Research Phase | Omics Approach | Key Question Addressed | Expected Findings |
| Screening & Identification | Genomics / Metagenomics | Which microorganisms in a consortium possess the genes for DBSA degradation? | Identification of bacterial strains (e.g., Pseudomonas sp.) and key functional genes (e.g., monooxygenases) involved in the initial attack on the alkyl chain. |
| Functional Analysis | Proteomics (e.g., LC-MS/MS) | What enzymes are actively expressed by the microorganisms to break down DBSA? | Quantification of upregulated enzymes involved in alkyl chain oxidation, aromatic ring cleavage, and desulphonation. researchgate.net |
| Pathway Elucidation | Metabolomics (e.g., GC-MS, LC-MS) | What are the intermediate and final products of DBSA breakdown? | Tracking the formation and subsequent degradation of sulphophenylcarboxylic acid (SPC) intermediates, confirming complete mineralization. nih.gov |
| Integrated Modeling | Systems Biology | How do the genetic, enzymatic, and metabolic networks interact to achieve complete biodegradation? | A comprehensive model of the DBSA degradation pathway, identifying bottlenecks and informing bioremediation strategies. nih.gov |
Development of Novel Sustainable Processes Utilizing Didodecylbenzenesulphonic Acid Catalysis
DBSA's unique structure, combining a strong Brønsted acid head group with a long hydrophobic tail, makes it an effective "acid-surfactant" catalyst, particularly for reactions in aqueous media. rsc.org This aligns with the principles of green chemistry, which favor the use of water as a solvent and the development of efficient, reusable catalytic systems. mdpi.com
Future research will focus on expanding the scope of DBSA catalysis in organic synthesis. Its ability to form emulsions or micelles in water creates hydrophobic microreactors, which can facilitate reactions between water-insoluble organic substrates while avoiding the use of volatile organic compounds (VOCs). semanticscholar.org
Key areas for development include:
Multicomponent Reactions (MCRs): DBSA has proven effective in catalyzing one-pot, three-component reactions, such as the synthesis of 4-thiazolidinones and 3,4-dihydropyrimidin-2(1H)-ones. rsc.orgresearchgate.net Future work will explore its application in a wider range of MCRs to build complex molecular scaffolds in an environmentally benign manner.
Biomass Conversion: The acidic nature of DBSA makes it a candidate for catalyzing the hydrolysis of polysaccharides or the dehydration of sugars derived from biomass, contributing to the production of valuable platform chemicals.
Flow Chemistry: Immobilizing DBSA on a solid support could enable its use in continuous flow reactors. This approach offers advantages in terms of catalyst separation and reuse, process control, and scalability, further enhancing the sustainability of the synthetic process.
| Reaction Type | Substrates | Role of DBSA | Sustainability Aspect |
| Biginelli Reaction | Aldehydes, β-ketoesters, Urea/Thiourea | Brønsted acid catalyst | High atom economy, often performed under solvent-free conditions. researchgate.net |
| Thiazolidinone Synthesis | Amines, Thioglycolic acid, Aldehydes | Acid-surfactant catalyst | Enables reaction "on water" at ambient temperature, avoiding organic solvents. rsc.orgsemanticscholar.org |
| Esterification | Carboxylic acids, Alcohols | Brønsted acid catalyst | Potential for use in aqueous media, driving equilibrium by creating a hydrophobic phase for the product. |
| Friedel-Crafts Alkylation/Acylation | Arenes, Alkenes/Acyl halides | Brønsted acid catalyst | Replaces hazardous and corrosive traditional acid catalysts like AlCl₃ and H₂SO₄. nih.gov |
Exploration of this compound in Advanced Materials Science (Academic Focus)
DBSA serves as a crucial component in the synthesis and processing of advanced functional materials, particularly conducting polymers. Its role extends beyond that of a simple dopant; it also acts as a plasticizer and a processing aid, enabling the formation of stable, high-quality films and composites.
Conducting Polymers: DBSA is a widely used dopant for polyaniline (PANI) and polypyrrole (PPy), and is integral to the formulation of poly(3,4-ethylenedioxythiophene) (PEDOT) dispersions. It imparts electrical conductivity while its long alkyl chain enhances the solubility and processability of the otherwise intractable polymers. vut.czresearchgate.net Future academic research will focus on:
Bioelectronics: Developing novel PEDOT:DBSA composites and hydrogels with enhanced biocompatibility and long-term stability in aqueous environments for applications in implantable sensors and wearable electronics. vut.czrsc.org
Flexible Supercapacitors: Creating nanocomposites of DBSA-doped conducting polymers with 2D materials like graphene oxide or MXenes. researchgate.netmdpi.com DBSA helps to prevent the restacking of 2D nanosheets while the polymer provides a conductive and flexible matrix, leading to materials with high energy and power density. mdpi.com
Nanocomposites: DBSA facilitates the dispersion of nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), within a polymer matrix. iiste.org The surfactant properties of DBSA ensure a homogeneous coating of the conducting polymer (e.g., PANI) onto the nanotube surface, creating a synergistic composite with enhanced electrical and mechanical properties. iiste.org
| Material System | Role of DBSA | Key Property Enhancement | Potential Application |
| PEDOT:DBSA | Counter-ion / Dopant | Improved biocompatibility, long-term aqueous stability, conductivity. vut.czrsc.org | Bioelectronic sensors, organic transistors, neural interfaces. |
| PANI-DBSA | Dopant / Plasticizer | Enhanced processability in common solvents, improved film formation. | Anti-corrosion coatings, electrochromic devices, chemical sensors. |
| PPy-DBSA/Graphene Oxide | Dopant / Dispersant | Increased electrical conductivity (73 S/cm vs. 4.18 S/cm for PPy-DBSA alone). researchgate.net | Flexible electrodes for supercapacitors and batteries. |
| PANI-DBSA/MWCNT | Surfactant / Dopant | Homogeneous dispersion of MWCNTs, synergistic improvement in conductivity. iiste.org | Electromagnetic interference (EMI) shielding, conductive textiles. |
Addressing Knowledge Gaps in Environmental Behavior and Long-Term Fate
While the aerobic biodegradation of linear alkylbenzene sulphonates is relatively well-understood, significant knowledge gaps remain regarding their environmental behavior under various conditions. nih.gov DBSA, as a representative LAS, requires further investigation to refine environmental risk assessments.
Future research must focus on:
Anaerobic Degradation: LAS compounds are known to degrade very slowly, if at all, under anaerobic conditions. nih.gov This is a major concern for environments such as sewage sludge, river sediments, and contaminated groundwater where oxygen is limited. researchgate.net Research is needed to identify microbial pathways and environmental conditions that could promote anaerobic breakdown.
Metabolite Fate and Toxicity: The primary biodegradation pathway leads to the formation of sulphophenylcarboxylic acids (SPCs). nih.gov While these intermediates are generally considered to be readily biodegradable, their long-term fate, potential for accumulation in specific environmental compartments, and chronic ecotoxicity are not fully characterized.
Sorption and Bioavailability: DBSA's fate is heavily influenced by its tendency to adsorb to suspended solids, sediments, and sludge. nih.gov This sorption can reduce its bioavailability for microbial degradation but also lead to its accumulation in solids. nih.gov More accurate models are needed to predict how partitioning between water and solid phases affects its ultimate environmental concentration and impact.
Mixture Effects: In the real environment, DBSA exists as part of a complex mixture of other surfactants, pollutants, and organic matter. davidpublisher.com Research into the synergistic or antagonistic effects of these co-contaminants on the biodegradation and toxicity of DBSA is essential for a realistic environmental risk assessment.
| Knowledge Gap | Key Research Question | Required Approach | Potential Impact |
| Anaerobic Biodegradation | Can DBSA be mineralized in anoxic/anaerobic environments? What microbial communities are responsible? | Long-term microcosm studies with sediment/sludge; Metagenomic and metaproteomic analyses. | Improved models for predicting DBSA persistence in sediments and anoxic water bodies. nih.gov |
| Metabolite Ecotoxicity | What are the chronic, low-dose effects of SPCs on aquatic and terrestrial organisms? | Long-term ecotoxicological studies with representative species (algae, invertebrates, fish). | More accurate Predicted No-Effect Concentrations (PNECs) for risk assessment. nih.gov |
| Sorption Dynamics | How do environmental variables (pH, salinity, organic matter content) affect the sorption/desorption of DBSA from soils and sediments? | Isotherm studies with a variety of environmental matrices; Molecular modeling of surface interactions. | Better prediction of DBSA mobility and bioavailability in soil and aquatic systems. nih.gov |
| Effects in Chemical Mixtures | How does the presence of other pollutants (e.g., heavy metals, other surfactants) impact the degradation rate and toxicity of DBSA? | Biodegradation and toxicity assays using environmentally relevant chemical mixtures. | More realistic risk assessments that account for real-world exposure scenarios. nih.gov |
Interdisciplinary Research Collaborations for this compound Studies
Addressing the multifaceted research challenges associated with DBSA requires a departure from siloed scientific inquiry. Future breakthroughs will be driven by collaborations that bridge diverse scientific disciplines.
Chemistry and Environmental Microbiology: To fully elucidate biodegradation pathways, analytical chemists skilled in mass spectrometry must collaborate with microbiologists who can isolate and characterize DBSA-degrading microorganisms.
Materials Science and Biomedical Engineering: The development of DBSA-based materials for bioelectronics necessitates a close partnership between polymer chemists synthesizing novel conductive materials and biomedical engineers who can design, fabricate, and test devices for in-vitro and in-vivo applications.
Computational Science and Experimental Chemistry: As outlined in section 7.1.1, the collaboration between computational modelers and experimentalists is crucial. Modelers can provide theoretical frameworks that guide experiments, while experimental results serve to validate and refine computational models, creating a powerful feedback loop for discovery.
Environmental Chemistry and Toxicology: Understanding the environmental risk of DBSA and its metabolites requires collaboration between environmental chemists who monitor its fate and transport, and ecotoxicologists who assess its effects on organisms and ecosystems.
The following table illustrates the necessary interdisciplinary collaborations for advancing DBSA research.
| Research Area | Primary Discipline | Collaborating Disciplines | Collaborative Goal |
| Sustainable Catalysis | Organic Chemistry | Chemical Engineering, Green Chemistry | Design and scale-up of efficient, reusable DBSA-based catalytic systems for industrial applications. |
| Advanced Materials | Polymer Chemistry / Materials Science | Physics, Electrical Engineering, Biomedical Engineering | Development of functional devices (e.g., sensors, supercapacitors) based on DBSA-doped polymers. |
| Biodegradation | Environmental Microbiology | Analytical Chemistry, Systems Biology | Complete elucidation of degradation pathways and metabolic networks using multi-omics approaches. |
| Environmental Risk Assessment | Environmental Chemistry | Ecotoxicology, Hydrology, Computational Modeling | Creation of comprehensive models that predict the long-term fate, transport, and ecological impact of DBSA. |
Q & A
Q. How can researchers address contradictions in reported pKa values of this compound?
- Methodological Answer : Discrepancies may stem from solvent effects (aqueous vs. non-aqueous media) or ionic strength. Re-evaluate using potentiometric titration in standardized buffers (e.g., 0.1 M NaCl). Compare with computational predictions (e.g., COSMO-RS solvation models). Report uncertainties via error bars in titration curves .
Q. What are best practices for integrating experimental data with computational models in studies of this compound?
- Methodological Answer : Use density functional theory (DFT) to optimize molecular geometry, then validate against X-ray crystallography (if available). Calibrate force fields in molecular dynamics simulations using experimental diffusion coefficients (e.g., from pulsed-field gradient NMR). Cross-reference spectral data (IR, Raman) with simulated vibrational modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
